

Core Concepts: The Power of Copper-Free Click Chemistry

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Compound of Interest

Compound Name: Sulfo-Cy3.5-DBCO

Cat. No.: B12370391

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Traditional click chemistry often relies on a copper(I) catalyst, which can be toxic to living cells and organisms.^[1] Strain-promoted alkyne-azide cycloaddition (SPAAC) circumvents this limitation by utilizing a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide-modified molecule.^{[1][2][3]} This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.^[1] The reaction is fast, efficient, and proceeds under mild, physiological conditions, making it ideal for labeling sensitive biomolecules in complex environments, including in vivo.

Properties of Sulfo-Cy3.5-DBCO

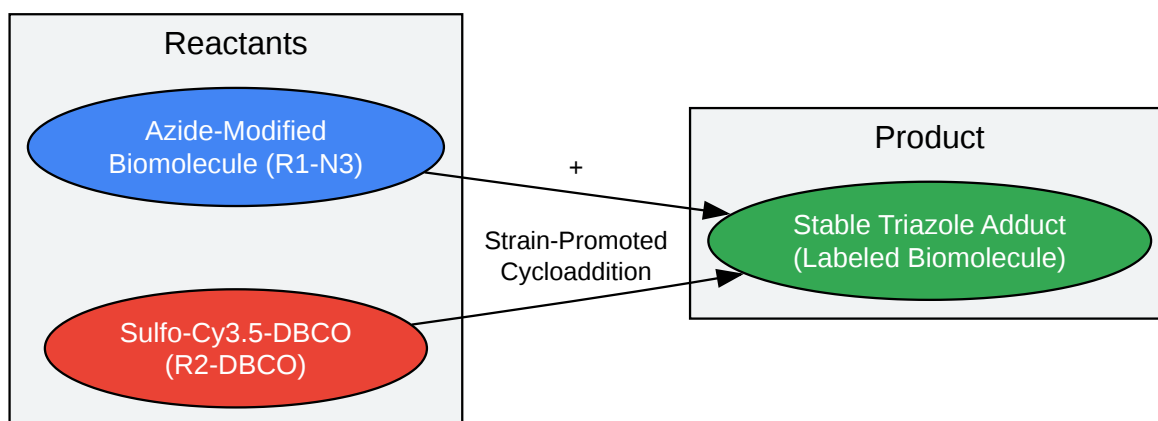
Sulfo-Cy3.5-DBCO is a fluorescent dye featuring a DBCO group for copper-free click chemistry and a sulfonate group to enhance water solubility. This red fluorescent dye is well-suited for a variety of fluorescence-based detection methods.

Table 1: Quantitative Data for **Sulfo-Cy3.5-DBCO**

Property	Value	Reference
Excitation Maximum (λ_{ex})	591 nm	
Emission Maximum (λ_{em})	604 nm	
Molar Extinction Coefficient (ϵ)	139,000 L·mol ⁻¹ ·cm ⁻¹	
Quantum Yield (Φ)	0.11	
Solubility	Soluble in water and organic solvents like methanol, DMF, and DMSO.	
Appearance	Dark purple solid	

Reaction Mechanism and Experimental Workflow

The core of the utility of **Sulfo-Cy3.5-DBCO** lies in the SPAAC reaction. The DBCO moiety reacts with an azide-functionalized molecule to form a stable triazole linkage.

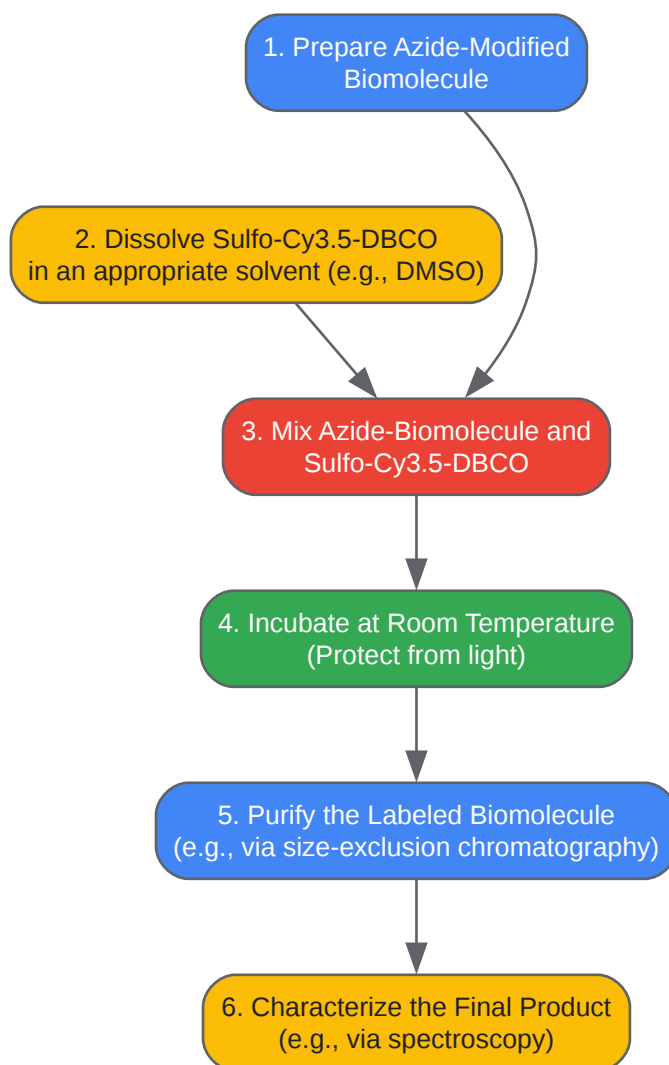


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Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism.

A typical experimental workflow for labeling a biomolecule with **Sulfo-Cy3.5-DBCO** involves a few key steps, from preparation of the azide-modified target to the final purification of the

labeled product.



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Caption: Experimental Workflow for Biomolecule Labeling.

Detailed Experimental Protocol: Labeling of an Azide-Modified Protein

This protocol provides a general guideline for labeling an azide-modified protein with **Sulfo-Cy3.5-DBCO**. Optimization may be required for specific proteins and applications.

Materials:

- Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- **Sulfo-Cy3.5-DBCO**
- Anhydrous dimethyl sulfoxide (DMSO)
- Purification column (e.g., size-exclusion chromatography column)
- Reaction tubes
- Spectrophotometer

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 1-10 mM stock solution of **Sulfo-Cy3.5-DBCO** in anhydrous DMSO. Vortex briefly to ensure complete dissolution.
 - The concentration of the azide-modified protein should ideally be between 1-10 mg/mL in a buffer free of primary amines (e.g., Tris) or azides.
- Labeling Reaction:
 - Add a 3 to 10-fold molar excess of the **Sulfo-Cy3.5-DBCO** stock solution to the azide-modified protein solution. The optimal ratio should be determined empirically.
 - Mix the contents thoroughly by gentle vortexing or pipetting.
 - Incubate the reaction mixture for 1-4 hours at room temperature, or overnight at 4°C. The reaction should be protected from light to prevent photobleaching of the dye.
- Purification of the Labeled Protein:
 - Separate the labeled protein from unreacted dye and other reaction components using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer.

- Collect the fractions containing the protein-dye conjugate, which typically elute first.
- Characterization of the Conjugate:
 - Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.
 - Measure the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Sulfo-Cy3.5 (591 nm).
 - The concentration of the protein can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
 - The concentration of the dye can be calculated from its absorbance at 591 nm using its molar extinction coefficient ($139,000 \text{ L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$).
 - The DOL is the molar ratio of the dye to the protein.

Storage: Store the purified, labeled protein at 4°C or -20°C, protected from light. The addition of a cryoprotectant like glycerol may be necessary for long-term storage at -20°C.

Conclusion

Sulfo-Cy3.5-DBCO is a versatile and highly effective fluorescent probe for the specific labeling of azide-modified biomolecules through copper-free click chemistry. Its excellent water solubility, combined with the high efficiency and bioorthogonality of the SPAAC reaction, makes it an invaluable tool for researchers in various fields, including cell biology, proteomics, and drug development. The detailed properties and protocols provided in this guide offer a solid foundation for the successful application of this powerful chemical tool.

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